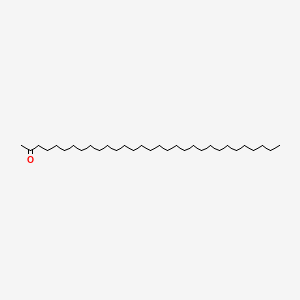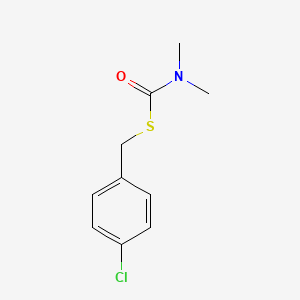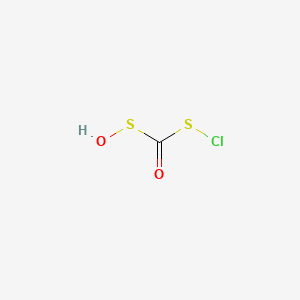
(Chlorosulfanyl)(hydroxysulfanyl)oxomethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chlorosulfanyl)(hydroxysulfanyl)oxomethane is a hypothetical organosulfur compound that contains chlorine, sulfur, oxygen, and carbon atoms. The structure suggests it has both chlorosulfanyl and hydroxysulfanyl functional groups attached to a central carbon atom, along with an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chlorosulfanyl)(hydroxysulfanyl)oxomethane would likely involve multiple steps:
Formation of Chlorosulfanyl Group: This could be achieved by reacting a suitable precursor with thionyl chloride (SOCl₂) under controlled conditions.
Introduction of Hydroxysulfanyl Group: This might involve the reaction of a sulfur-containing intermediate with a hydroxylating agent.
Attachment of Oxo Group: The oxo group could be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve:
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.
Purification Techniques: Employing techniques like distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxysulfanyl group can undergo oxidation to form sulfonic acids.
Reduction: The chlorosulfanyl group can be reduced to form thiols.
Substitution: Both chlorosulfanyl and hydroxysulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Hydroxide ions (OH⁻), amines (RNH₂).
Major Products
Sulfonic Acids: From oxidation of hydroxysulfanyl group.
Thiols: From reduction of chlorosulfanyl group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying sulfur metabolism and enzyme interactions.
Medicine: Possible applications in drug development, particularly in designing sulfur-containing pharmaceuticals.
Industry: Use in manufacturing processes that require sulfur-containing compounds.
Mechanism of Action
The mechanism of action would depend on the specific application:
Chemical Reactions: Involves nucleophilic attack, oxidation, and reduction processes.
Biological Interactions: Could interact with enzymes and proteins through sulfur bonds, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Contains a sulfonyl chloride group.
Methanesulfonic Acid: Contains a sulfonic acid group.
Thiomethanol: Contains a thiol group.
Uniqueness
(Chlorosulfanyl)(hydroxysulfanyl)oxomethane is unique due to the presence of both chlorosulfanyl and hydroxysulfanyl groups on the same molecule, along with an oxo group
Properties
CAS No. |
33448-88-3 |
|---|---|
Molecular Formula |
CHClO2S2 |
Molecular Weight |
144.6 g/mol |
IUPAC Name |
hydroxysulfanylcarbonyl thiohypochlorite |
InChI |
InChI=1S/CHClO2S2/c2-5-1(3)6-4/h4H |
InChI Key |
QUIXOHNABDWJMQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(SO)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



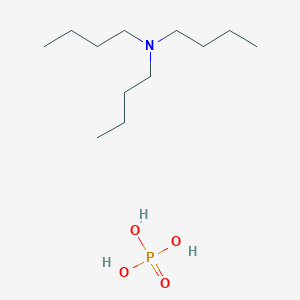
![1-Phenylnaphtho[2,1-b]furan](/img/structure/B14694148.png)
![1H-4,11-Epoxypyrrolo[3,4-b]phenazine-1,3(2H)-dione](/img/structure/B14694155.png)
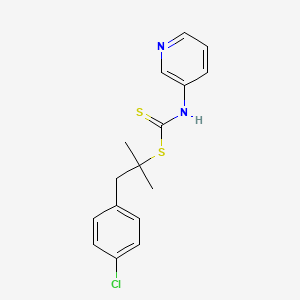
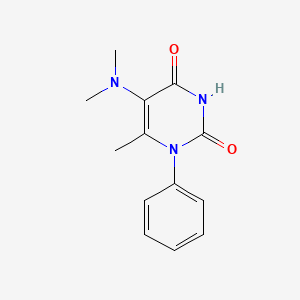
![3,4-Dimethyl-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14694162.png)
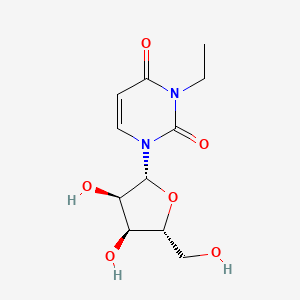
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694165.png)

![2-[3-(Carboxymethylsulfanyl)-2-hydroxypropyl]sulfanylacetic acid](/img/structure/B14694179.png)
